![molecular formula C16H25BClNO4 B2777927 Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride CAS No. 2377587-56-7](/img/structure/B2777927.png)
Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride” is a chemical compound with the molecular formula C16H25BClNO4 . It has a molecular weight of 341.64 . This compound is used for research purposes and is not intended for human use .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.64 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources .Aplicaciones Científicas De Investigación
Scientific Research Applications of Complex Organic Compounds
Chemical Synthesis and Drug Development
Compounds with detailed and specific chemical structures, such as the one mentioned, often play critical roles in the synthesis of pharmaceuticals. For example, compounds containing boron, such as those with a dioxaborolane moiety, are frequently used in Suzuki coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, a foundational step in the synthesis of various drugs and organic materials.
Flavor Chemistry in Foods
Similarly structured compounds are investigated for their roles in flavor chemistry. For instance, research on branched aldehydes, derivatives from amino acids, has explored their significance in food flavor, particularly in fermented products (Smit, Engels, & Smit, 2009). Understanding these chemical pathways is essential for controlling flavor profiles in food processing and development.
Environmental Chemistry and Toxicology
The study of complex organic molecules also extends to environmental sciences, where their behavior, fate, and toxicological impacts are assessed. For example, the sorption behaviors of phenoxy herbicides to soils and minerals are critical for understanding environmental persistence and mobility (Werner, Garratt, & Pigott, 2012). This research informs the development of safer agricultural practices and environmental protection policies.
Cancer Research and Therapeutics
In the medical field, especially in cancer research, complex organic molecules are explored for their therapeutic potentials. For example, FTY720, a compound with a detailed structure, shows promise in preclinical antitumor efficacy across several cancer models, highlighting the potential of such molecules in developing new cancer therapies (Zhang et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4.ClH/c1-15(2)16(3,4)22-17(21-15)12-8-6-11(7-9-12)10-13(18)14(19)20-5;/h6-9,13H,10,18H2,1-5H3;1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAJLZXBSFCLMV-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)
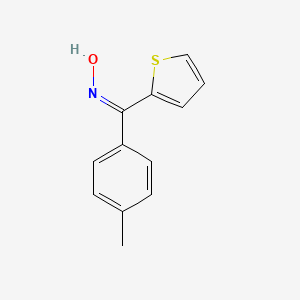
![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)
![5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2777850.png)
![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2777852.png)
![ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2777853.png)
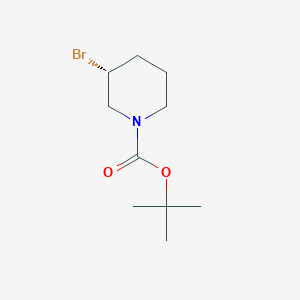
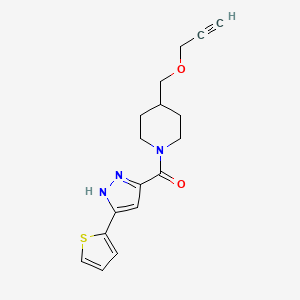
![N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)

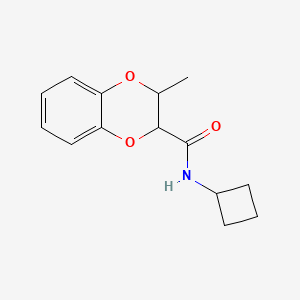
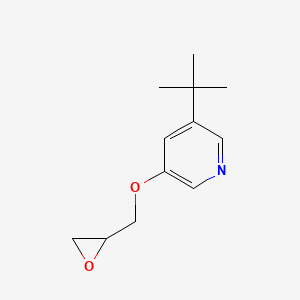
![[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate](/img/structure/B2777867.png)